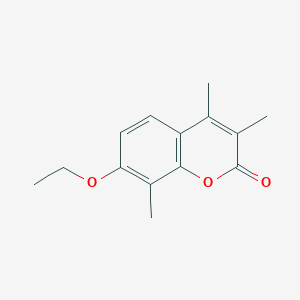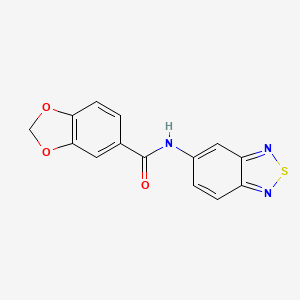
7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one, also known as coumarin, is a natural compound found in many plants, including tonka beans, cinnamon, and sweet clover. Coumarin has a wide range of applications in the field of scientific research, including its use as a fluorescent probe, a drug precursor, and as a model compound for studying enzymatic reactions. In
Mecanismo De Acción
Coumarin's mechanism of action is not fully understood, but it is believed to involve its ability to interact with a variety of biological molecules, including proteins, nucleic acids, and lipids. Coumarin is known to inhibit the activity of some enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. Coumarin is also believed to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
Coumarin has a wide range of biochemical and physiological effects. It has been shown to have anticoagulant, antiviral, and anticancer properties, as well as antioxidant and anti-inflammatory effects. Coumarin has also been shown to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one is its versatility. It can be easily modified to create compounds with a wide range of biological activities, making it a useful tool for drug discovery and development. Additionally, 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. However, one of the main limitations of 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one is its potential toxicity. High doses of 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one have been shown to cause liver damage in animals, and its use in humans is limited by its potential to cause bleeding disorders.
Direcciones Futuras
There are many future directions for research on 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one. One area of interest is the development of 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one-based drugs for the treatment of cancer and other diseases. Coumarin derivatives have been shown to have potent anticancer activity, and further research is needed to optimize their biological activity and minimize their toxicity. Another area of interest is the development of 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one-based fluorescent probes for studying biological systems. Coumarin derivatives have been used to label proteins, nucleic acids, and lipids, but further research is needed to optimize their specificity and sensitivity. Finally, further research is needed to better understand 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one's mechanism of action and its potential toxicity, particularly in humans.
Métodos De Síntesis
Coumarin can be synthesized through a variety of methods, including the Pechmann condensation, Knoevenagel condensation, and the Perkin reaction. The Pechmann condensation is the most commonly used method and involves the reaction of salicylaldehyde with a β-ketoester in the presence of a Lewis acid catalyst. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of a base. The Perkin reaction involves the reaction of salicylaldehyde with an acyl chloride in the presence of a base.
Aplicaciones Científicas De Investigación
Coumarin has a wide range of applications in scientific research. One of its most common uses is as a fluorescent probe for studying biological systems. Coumarin derivatives can be used to label proteins, nucleic acids, and lipids, allowing researchers to study their behavior and interactions in living cells. Coumarin is also used as a drug precursor, as it can be easily modified to create compounds with a wide range of biological activities, including anticoagulant, antiviral, and anticancer properties. Additionally, 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one is used as a model compound for studying enzymatic reactions, particularly those involving cytochrome P450 enzymes.
Propiedades
IUPAC Name |
7-ethoxy-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-5-16-12-7-6-11-8(2)9(3)14(15)17-13(11)10(12)4/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBNBVQIKGCZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)
![6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)



![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)

![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)
![1-{[(5-bromo-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5801594.png)
![N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5801595.png)
